N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining thiophene, 1,2,4-oxadiazole, 1,2,3-triazole, and furan-3-carboxamide moieties. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the triazole and thiophene groups contribute to π-π stacking interactions and solubility . Structural determination of such compounds often relies on crystallographic tools like SHELX, which refines small-molecule structures with high precision .
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(10-3-6-23-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)12-2-1-7-25-12/h1-3,6-9H,4-5H2,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXCBURVUMSUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide generally involves multiple steps, including the construction of each heterocyclic ring followed by their sequential coupling. The preparation typically begins with:
Thiophene Ring Formation: Starting from simple precursors like thiophene-2-carboxylic acid.
Oxadiazole Formation: Involving the reaction of a hydrazide with a suitable acyl chloride.
Triazole Ring Construction: Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
Final Coupling: Coupling the triazole derivative with 3-furoyl chloride under amide formation conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to improve yields and reduce costs. Key considerations include:
Catalyst Efficiency: Using high-efficiency catalysts for the CuAAC reaction.
Purification: Implementing effective purification methods like recrystallization or chromatography to ensure high purity.
Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidative reactions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present in precursors, can be reduced to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with palladium for reduction reactions.
Substitution Conditions: Typically involve bases like sodium hydride in solvents such as dimethylformamide.
Major Products Formed
Oxidized Products: Sulfoxides and sulfones from the thiophene ring.
Reduced Products: Amines from nitro groups.
Substituted Products: Various functionalized derivatives from nucleophilic substitution on the triazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide have shown promising results against various cancer cell lines. Studies involving related compounds have reported percent growth inhibitions (PGIs) exceeding 80% against several cancer types such as SNB-19 and OVCAR-8 . The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The presence of the oxadiazole and triazole rings in this compound suggests potential antimicrobial activity. Research has demonstrated that similar compounds exhibit effective antibacterial and antifungal activities against a range of pathogens. For example, studies on 1,3,4-oxadiazole derivatives have shown effectiveness against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as various fungi .
Anti-inflammatory Effects
Compounds with oxadiazole structures have been investigated for their anti-inflammatory properties. The dual action of these compounds allows them to serve as potential therapeutic agents in managing inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The triazole and oxadiazole derivatives are known for their pesticidal properties. Research highlights their effectiveness as fungicides and insecticides. The structural features of this compound suggest it could be developed into a novel pesticide with broad-spectrum efficacy against agricultural pests and pathogens .
Material Science Applications
Fluorescent Materials
The unique electronic properties of thiophene-containing compounds allow for their application in the development of fluorescent materials. Such materials can be utilized in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation . The incorporation of the furan and oxadiazole units enhances the photophysical properties of these materials.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with various molecular targets. These interactions can modulate biological pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Heterocycle Diversity: The target compound’s combination of oxadiazole and triazole rings distinguishes it from analogues like 1104637-08-2 (thiazole-based) or 930944-60-8 (pyridine-linked).
- Bioactivity Implications : Compounds with triazole-thiophene motifs (e.g., 931622-35-4 ) often exhibit antifungal activity, whereas the target’s furan-carboxamide group may enhance solubility and CNS penetration .
Functional Group Comparison
Oxadiazole vs. Thiadiazole Derivatives
- Oxadiazole (Target Compound): Known for metabolic stability and kinase interaction (e.g., PI3K pathway modulation ).
- Thiadiazole () : Demonstrates broader antimicrobial activity but lower bioavailability due to sulfur’s metabolic susceptibility .
Triazole vs. Imidazole Derivatives
Biological Activity
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article synthesizes recent research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several key structural motifs:
- Thiophene Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Oxadiazole Ring : Associated with various pharmacological effects such as anti-inflammatory and antitumor activities.
- Triazole Linkage : Enhances the compound's interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial Properties
Research indicates that compounds containing thiophene and oxadiazole rings often exhibit significant antimicrobial activity. For instance:
- A study on 1,3,4-thiadiazole derivatives showed potent antibacterial effects against Mycobacterium bovis and other strains. The mechanism involved the inhibition of key enzymes necessary for bacterial survival .
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antitubercular | |
| This compound | Antimicrobial (expected based on structure) |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. These compounds can inhibit various enzymes involved in cancer cell proliferation:
- Mechanisms : Inhibition of telomerase and topoisomerase activities has been linked to the anticancer effects of oxadiazole derivatives . The presence of the thiophene moiety may enhance this activity through additional interactions with cellular targets.
| Mechanism | Effect |
|---|---|
| Telomerase Inhibition | Prevents cancer cell immortality |
| Topoisomerase Inhibition | Disrupts DNA replication |
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory properties:
Case Studies
A notable case study involved a series of oxadiazole derivatives tested against various cancer cell lines. The results indicated that modifications to the thiophene and oxadiazole moieties significantly influenced their anticancer efficacy. For example:
Q & A
Basic: What multi-step synthetic strategies are employed for synthesizing N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide?
Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions:
- Step 1: Preparation of the 1,2,4-oxadiazole core via cyclization of thiophene-2-carboxamide derivatives with hydroxylamine, followed by nitrile oxide cycloaddition .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. Reaction conditions (e.g., 60°C, DMF solvent, and Cu(I) catalysts) are critical for regioselectivity .
- Step 3: Functionalization with the furan-3-carboxamide group via amide coupling (e.g., EDC/HOBt activation in dichloromethane) .
- Key Optimization Factors:
- Temperature control (±5°C) to avoid side reactions in oxadiazole formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?
Answer:
- 1H/13C NMR: Assign peaks for triazole (δ 7.8–8.2 ppm) and oxadiazole (δ 8.5–9.0 ppm) protons, with furan carboxamide carbonyl at ~168 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC: Monitor purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .
Advanced: How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Case Study: Discrepancies in 1H NMR integration ratios may arise from dynamic rotational isomerism in the triazole-ethyl linker. Solutions include:
- Variable-temperature NMR (VT-NMR) to observe coalescence .
- Comparative analysis with DFT-calculated chemical shifts .
- Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Advanced: What role does X-ray crystallography (SHELX) play in confirming molecular geometry?
Answer:
- SHELX Workflow:
- Key Insights:
Advanced: How are reaction conditions optimized to enhance yield in triazole-oxadiazole coupling?
Answer:
- DoE (Design of Experiments) Approach:
- Variables: Solvent (DMF vs. THF), Cu(I) catalyst loading (5–10 mol%), temperature (50–80°C).
- Optimal Conditions: DMF, 7.5 mol% CuI, 70°C (yield: 82% vs. 58% in THF) .
- Side Reaction Mitigation:
Advanced: What strategies are employed to modify the compound for enhanced bioactivity?
Answer:
- Derivatization Approaches:
- Oxadiazole Substituents: Replace thiophene with pyridine to alter π-π stacking in target binding .
- Triazole Linker: Introduce methyl groups to improve metabolic stability .
- Biological Assays:
Advanced: How are computational methods applied to predict reactivity and binding modes?
Answer:
- DFT Calculations:
- Optimize transition states for oxadiazole cyclization (activation energy ΔG‡ = 25–30 kcal/mol) .
- Molecular Docking:
- MD Simulations:
- 100 ns trajectories reveal stable binding (RMSD < 2 Å) in aqueous solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
